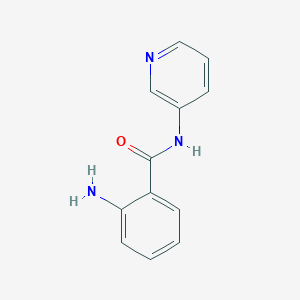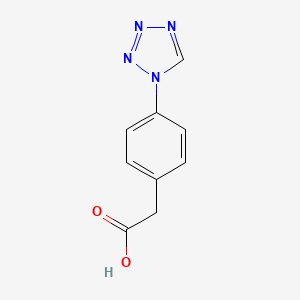
4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
Vue d'ensemble
Description
4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound . It is used in the determination of aldehydes and other reactive chemicals .
Synthesis Analysis
The synthesis of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one involves several steps . Iminoester hydrochlorides are first synthesized. These compounds are then converted into ester ethoxycarbonyl hydrazones. From these, a new series of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones is prepared .Molecular Structure Analysis
The molecular structure of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one has been investigated using density-functional theory .Chemical Reactions Analysis
The chemical reactions involving 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one have been studied . The compound reacts with isatin to form isatin imine derivatives .Physical And Chemical Properties Analysis
4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one is a powder with a melting point of 186-188 degrees Celsius . Its molecular weight is 100.08 .Applications De Recherche Scientifique
Antibacterial Activity
The compound and its derivatives have been reported to exhibit antibacterial activity . This makes it a potential candidate for the development of new antibacterial drugs.
Antitumor Activity
Studies have shown that some 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones and their derivatives have antitumor activity . This suggests that they could be used in cancer treatment.
Antifungal Activity
1,2,4-Triazole and 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives are reported to possess antifungal properties . This indicates potential use in the treatment of fungal infections.
Antiviral Properties
These compounds have also been found to exhibit antiviral properties . This suggests potential applications in the development of antiviral drugs.
Anti-inflammatory Properties
The compound and its derivatives have been reported to have anti-inflammatory properties . This could make them useful in the treatment of inflammatory conditions.
Hypoglycemic and Antihypertensive Activities
The compound has been reported to show hypoglycemic and antihypertensive activities . This suggests potential applications in the treatment of diabetes and hypertension.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that 1,2,4-triazole derivatives, which include this compound, have a broad spectrum of biological activities such as antifungal, antimicrobial, hypoglycemic, antihypertensive, analgesic, antiparasitic, hypocholesteremic, antiviral, anti-inflammatory, antitumor, antioxidant, and anti-hiv properties . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
It’s known that the compound can react with other substances to form new compounds with different properties . For example, it can react with 4-diethylaminobenzaldehyde to form 3-alkyl (aryl)-4- (4-diethyl-aminobenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones . These reactions may alter the compound’s interaction with its targets, leading to different biological effects.
Biochemical Pathways
The specific biochemical pathways affected by 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one are not clearly defined in the literature. Given the wide range of biological activities associated with 1,2,4-triazole derivatives, it’s likely that the compound affects multiple pathways. These could include pathways involved in inflammation, tumor growth, viral replication, and other processes related to its known biological activities .
Result of Action
These could include inhibition of enzyme activity, alteration of receptor signaling, disruption of cell membrane integrity, and other effects related to its known biological activities .
Propriétés
IUPAC Name |
4-amino-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O/c3-6-1-4-5-2(6)7/h1H,3H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCBLTSIDBUNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340806 | |
| Record name | 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | |
CAS RN |
1003-23-2 | |
| Record name | 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)









